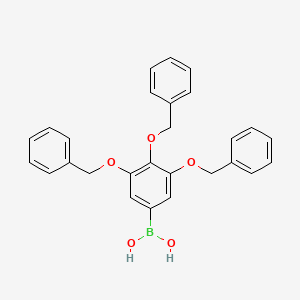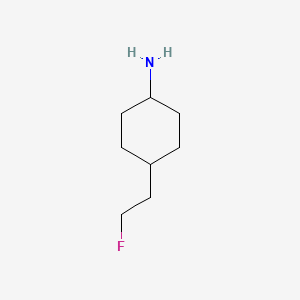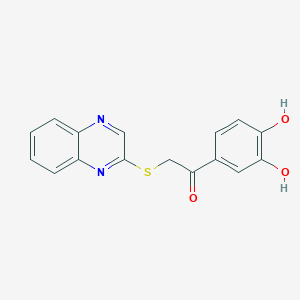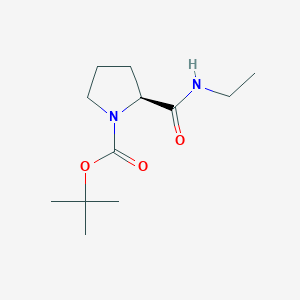![molecular formula C5H8S2 B15123434 Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
Bicyclo[1.1.1]pentane-1,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.1]pentane-1,3-dithiol is a unique and highly strained bicyclic compound characterized by its three-dimensional structure. This compound has garnered significant interest in the field of organic chemistry due to its potential applications as a bioisostere for various functional groups, such as phenyl rings, tert-butyl groups, and alkynes. The presence of two thiol groups at the 1 and 3 positions further enhances its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-dithiol typically involves the use of [1.1.1]propellane as a key precursor. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce thiol groups at the 1 and 3 positions.
Another approach involves the reaction of alkyl iodides with propellane under light irradiation, which provides bicyclo[1.1.1]pentane iodides . Subsequent functionalization steps can introduce thiol groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is being explored, particularly the light-enabled synthesis of bicyclo[1.1.1]pentane halides, which can be performed in flow reactors to achieve gram and kilogram quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions to form thioethers and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol groups.
Thioethers: Formed through nucleophilic substitution reactions.
Dithiols: Formed through reduction reactions.
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentane-1,3-dithiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dithiol is primarily based on its ability to act as a bioisostere, replacing phenyl rings, tert-butyl groups, and alkynes in various molecules. This substitution can alter the physicochemical properties of the parent molecule, such as solubility, permeability, and metabolic stability . The thiol groups can also participate in redox reactions, forming disulfides and other derivatives that can interact with biological targets.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane-1,3-dithiol is unique due to its highly strained bicyclic structure and the presence of two thiol groups. Similar compounds include:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Lacks thiol groups but shares the same bicyclic core.
Bicyclo[1.1.1]pentane-1,3-diamine: Contains amino groups instead of thiol groups.
Bicyclo[1.1.1]pentane-1,3-dimethyl: Contains methyl groups instead of thiol groups.
These compounds share the same bicyclic core but differ in their functional groups, which can significantly impact their reactivity and applications.
Propriétés
Formule moléculaire |
C5H8S2 |
|---|---|
Poids moléculaire |
132.3 g/mol |
Nom IUPAC |
bicyclo[1.1.1]pentane-1,3-dithiol |
InChI |
InChI=1S/C5H8S2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2 |
Clé InChI |
GPRLRVZKXDUXMD-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


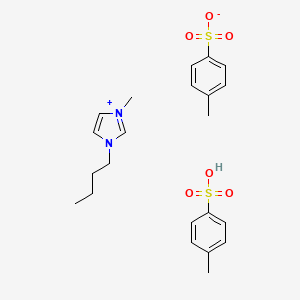
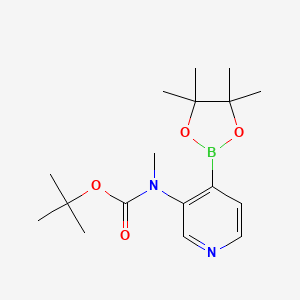
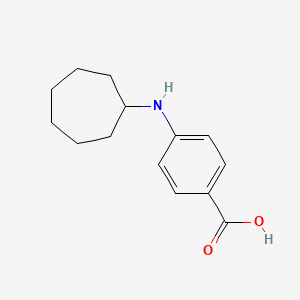
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)

![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)
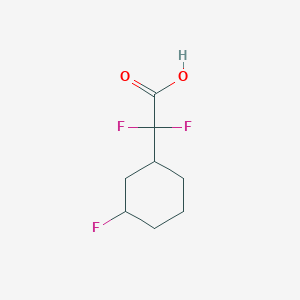
![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
